Structural Differentiation via Bioisosteric 1,3,4-Oxadiazole Core Replacement vs. Thiazole-2-Carboxamide Predecessors
CAS 1251580-46-7 incorporates a 1,3,4-oxadiazole ring as a bioisosteric replacement for the central amide linker found in the predecessor thiazole-2-carboxamide series (exemplified by compound 1/6). In the Steeneck et al. (2020) optimization campaign, the 1,3,4-oxadiazole scaffold was identified as providing the best overall profile among all heterocycles evaluated, with 'significantly improved aqueous solubility, ADME parameters and oral PK properties' relative to the progenitor amide series [1]. This represents a class-level structural differentiator: the compound under consideration belongs to the oxadiazole-bridged series, which the authors selected for advanced in vivo profiling (compounds 3/5 and 6/3 demonstrated concentration-dependent efficacy in an ex vivo mouse PD model and were advanced to a 5-day rat tolerability study) [1].
| Evidence Dimension | Scaffold chemotype classification and associated ADME/PK profile improvement |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole-bridged thiazole–isoxazole scaffold (CAS 1251580-46-7 is a member of this series) |
| Comparator Or Baseline | Thiazole-2-carboxamide predecessor series (exemplified by compound 1/6); quantitative solubility/ADME values not individually reported for CAS 1251580-46-7 in the primary reference |
| Quantified Difference | Qualitative improvement: 'significantly improved aqueous solubility, ADME parameters and oral PK properties' reported for the oxadiazole series as a whole (class-level claim) [1] |
| Conditions | Steeneck et al. 2020, Bioorg Med Chem Lett; SAR optimization context |
Why This Matters
For procurement decisions, the oxadiazole scaffold (vs. amide predecessors) is associated with a documented advantage in developability parameters; selecting a compound from this series aligns with the chemotype that the original authors deemed suitable for in vivo progression.
- [1] Steeneck C, Gege C, Kinzel O, et al. Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg Med Chem Lett. 2020 Jun 15;30(12):127174. View Source
